molecular formula C8H8O4 B8270273 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone CAS No. 29477-54-1

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

Cat. No.: B8270273
CAS No.: 29477-54-1
M. Wt: 168.15 g/mol
InChI Key: XIROXSOOOAZHLL-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone is a phenolic compound characterized by the presence of two hydroxyl groups on the benzene ring and a hydroxyl group on the ethanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the hydroxylation of 1-(3,4-dihydroxyphenyl)ethanol using specific catalysts and reaction conditions. For instance, the transformation of 4-ethylphenol to 1-(3,4-dihydroxyphenyl)ethanol can be catalyzed by mushroom tyrosinase .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties, making it relevant in biological research.

    Medicine: Research has explored its potential therapeutic effects, including its role in modulating cellular processes and its potential use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)ethanol: This compound is structurally similar but lacks the hydroxyl group on the ethanone side chain.

    3,4-Dihydroxyphenylacetic acid: Another related compound with a carboxyl group instead of the ethanone side chain.

    Catechol (1,2-dihydroxybenzene): A simpler phenolic compound with two hydroxyl groups on the benzene ring.

Uniqueness

1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone is unique due to the presence of both hydroxyl groups on the benzene ring and the hydroxyl group on the ethanone side chain. This structural feature contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(2,3,4-trihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIROXSOOOAZHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060179
Record name Ethanone, 1-(2,3,4-trihydroxyphenyl)-
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528-21-2, 29477-54-1
Record name Gallacetophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=528-21-2
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Record name Gallacetophenone
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Record name Acetophenone, 2,3,4-trihydroxy-
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Record name Gallacetophenone
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Record name Ethanone, 1-(2,3,4-trihydroxyphenyl)-
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Record name Ethanone, 1-(2,3,4-trihydroxyphenyl)-
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Record name 2',3',4'-trihydroxyacetophenone
Source European Chemicals Agency (ECHA)
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Record name GALLACETOPHENONE
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Synthesis routes and methods I

Procedure details

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O=C(CO)c1ccc(O)c(O)c1

Synthesis routes and methods II

Procedure details

A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar was charged under argon with 45 g of 4-chloroacetyl-catechol of a purity of ca. 90%, 260 ml of ethanol, 130 ml of water, 38 g of sodium formate and 17 ml (˜21 g) of formic acid. The stirred mixture was heated under reflux (˜100° C.) for 24 hours. Under vacuum a part of the solvents was distilled off. The remaining solution of about 100 ml was acidified by addition of 35.5 g of conc. hydrochloric acid (37%) resulting in a pH of about 0.5. 200 ml of water were added and the mixture was refluxed for 10 minutes. Upon stirring over night without heating crystals separated. The slurry was filtered by suction and the crystals were washed with 50 ml of cold water. After drying over night at 70° C. at ˜20 mbar the yield of 4-hydroxyacetyl-catechol was 34.2 g with a purity of 89.2% corresponding to a yield of 82.6%. In the mother liquors additional 14% of the product was detected by analysis.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
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17 mL
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solvent
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Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
4-hydroxyacetyl-catechol
Yield
82.6%

Synthesis routes and methods III

Procedure details

A 0.1 liter reactor equipped with a reflux condenser and magnetic stirring bar was charged under argon with 5.05 g of 4-chloroacetyl-catechol of a purity of ca. 99%, 50 ml of water, 2.8 g of sodium formate and 1.55 ml (˜1.9 g) of formic acid. The stirred mixture was heated under reflux (˜100° C.) for 22 hours. The solution was cooled to about 25° C. and acidified by addition of 2 g of conc. hydrochloric acid (37%) resulting in a pH of about 0.5. The mixture was extracted with ethyl acetate, once with 100 ml then 3 times with 50 ml each. The organic extracts have been back washed 3 times with 30 ml 10% brine. The combined organic phases were dried with sodium sulfate, filtered and evaporated at reduced pressure at 40° C. This resulted in a light tan solid crystalline product of 4.56 g of 97.4% purity corresponding to a yield of 98.9%.
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
4-hydroxyacetyl-catechol
Yield
98.9%

Synthesis routes and methods IV

Procedure details

A 1 liter reactor equipped with a reflux condenser and magnetic stirring bar was charged under argon with 50.5 g of 4-chloroacetyl-catechol of a purity of ca. 99%, 500 ml of water, 28 g of sodium formate and 15.5 ml (˜19 g) of formic acid. The stirred mixture was heated under reflux (˜100° C.) for 22 hours. The solution was cooled to about 25° C. and acidified by addition of 36.6 g of conc. hydrochloric acid (37%) resulting in a pH of about 0.5. The mixture was extracted with ethyl acetate, once with 1 l then 3 times with 0.5 l each. The organic extracts have been back washed 3 times with 300 ml 10% brine. The combined organic phases were dried with sodium sulfate, filtered and evaporated at reduced pressure at 40° C. and dried at 45° C. at ˜0.5 mbar. This resulted in a light tan solid crystalline product of 44.63 g of 96.4% purity corresponding to a yield of 95.9%. Analyses showed this material to have a contamination of 0.12% sodium ions and 0.03% chloride ions.
Quantity
50.5 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
solvent
Reaction Step One
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Quantity
500 mL
Type
solvent
Reaction Step One
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36.6 g
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reactant
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0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
4-hydroxyacetyl-catechol
Yield
95.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Reactant of Route 2
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Reactant of Route 3
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Reactant of Route 4
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1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Reactant of Route 5
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1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone
Reactant of Route 6
Reactant of Route 6
1-(3,4-Dihydroxyphenyl)-2-hydroxyethanone

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